molecular formula C7H15NOS B2429984 Hex-5-enyl-imino-methyl-oxo-lambda6-sulfane CAS No. 2402829-48-3

Hex-5-enyl-imino-methyl-oxo-lambda6-sulfane

Cat. No. B2429984
CAS RN: 2402829-48-3
M. Wt: 161.26
InChI Key: LGWXHTVJHOABDY-UHFFFAOYSA-N
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Description

Hex-5-enyl-imino-methyl-oxo-lambda6-sulfane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfur-containing compound that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.

Scientific Research Applications

  • Synthesis and Reactivity

    Hex-5-enyl-imino-methyl-oxo-lambda6-sulfane derivatives have been synthesized through various chemical reactions, demonstrating a range of reactivity and potential for forming complex structures. For instance, lambda6-sulfanenitrile with an SN triple bond was synthesized from diphenylsulfimide and fluoro(diphenyl)-lambda6-sulfanenitrile, leading to further reactions to form bis-N-methylated and -N-sulfonated compounds (Fujii et al., 2005). Similarly, the singlet oxygenation of certain thiophenes resulted in sulfanyl-substituted bicyclic dioxetanes, which underwent further oxidation to form sulfinyl- and sulfonyl-substituted dioxetanes (Watanabe et al., 2010).

  • Structural Analysis and Characterization

    Advanced analytical techniques like X-ray crystallography, NMR, and mass spectrometry have been employed to characterize and understand the structure and properties of this compound derivatives. This includes studies on Schiff base organic compounds derived from 2-amino-4-chlorobenzenethiol (Kusmariya & Mishra, 2015) and dihydropyrimidine-5-carbonitrile derivatives (Al-Wahaibi et al., 2021).

  • Chemical Behavior and Applications

    Studies have also explored the behavior of these compounds under different conditions, revealing insights into their stability, reactivity, and potential applications. For example, aryl (methylaminocarbonylaryl) sulfides were converted to diaryl(acylamino)(chloro)-λ4-sulfanes or corresponding diaryl(acylamino)sulfonium chlorides, depending on the substituent, highlighting their varied reactivity and potential for different applications (Nagy et al., 2001).

properties

IUPAC Name

hex-5-enyl-imino-methyl-oxo-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOS/c1-3-4-5-6-7-10(2,8)9/h3,8H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWXHTVJHOABDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)CCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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